5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, a bicyclic heterocycle with nitrogen atoms at positions 1, 5, and 6. Key substituents include:
- 2-(Thiophen-2-yl): A sulfur-containing heteroaromatic ring at position 2, which may enhance π-π stacking interactions in biological systems.
- 5-((2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl): A methyl-substituted oxazole moiety linked to a 2-ethoxyphenyl group at position 5.
Properties
IUPAC Name |
5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-3-29-20-8-5-4-7-16(20)22-24-18(15(2)30-22)14-26-10-11-27-19(23(26)28)13-17(25-27)21-9-6-12-31-21/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCSWRTQVUGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a derivative of pyrazolo[1,5-a]pyrazine that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H21N4O3S , with a molecular weight of approximately 444.47 g/mol . The structure comprises a pyrazolo[1,5-a]pyrazin core with various substituents that may influence its biological activity (see Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C25H21N4O3S |
| Molecular Weight | 444.47 g/mol |
| CAS Number | 1358830-55-3 |
| Purity | ≥95% |
Synthesis
The synthesis of pyrazolo derivatives typically involves multi-step reactions such as condensation and cyclization. Although specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using:
- Condensation Reactions : Involving aldehydes and hydrazines.
- Cyclization : Formation of the pyrazole ring through cyclization of substituted phenyl groups.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant anticancer properties. Key findings include:
- EGFR Inhibition : Some derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), which plays a crucial role in many cancers. For example, related compounds demonstrated an IC₅₀ value of 0.07 μM against EGFR, comparable to established inhibitors like erlotinib .
-
Antiproliferative Assays : Compounds structurally similar to this one have exhibited high antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves:
- Inhibition of Kinases : Targeting specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Disruption of Cell Cycle : Interfering with normal cell cycle progression leading to cell death.
Case Studies
Several studies have explored the efficacy of pyrazolo[1,5-a]pyrazine derivatives in preclinical models:
- Study on EGFR Inhibition : A related compound was tested in vitro and showed significant inhibition of EGFR signaling pathways, leading to reduced proliferation in cancer cell lines .
- Antiproliferative Activity : Another study demonstrated that a structurally similar derivative exhibited a dose-dependent reduction in cell viability across multiple cancer types, confirming its potential as an anticancer agent .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds can induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Substituent Impact on Properties
Research Findings and Implications
- Synthetic Feasibility : Analogues in and suggest the target could be synthesized via hydrazonyl bromide couplings or lithium amide-mediated reactions, though optimized conditions would be required for the oxazole-thiophene substituents.
- Lumping Strategies: notes that structurally similar compounds (e.g., pyrazoloheterocycles) are often grouped in studies, but subtle substituent differences (e.g., ethoxy vs. methoxy) necessitate individualized evaluation.
- Therapeutic Potential: While direct data are lacking, structural parallels to PDE inhibitors (–11) and kinase-targeting pyrazolopyrimidines () suggest the compound merits further biological screening.
Q & A
Q. What are the critical steps and optimization parameters in synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the preparation of oxazole and pyrazole intermediates. Key steps include:
- Oxazole ring formation : Reaction of 2-ethoxyphenyl derivatives with methyl-substituted reagents under reflux conditions using ethanol or toluene as solvents .
- Pyrazole coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the thiophen-2-yl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization : Temperature control (60–120°C), inert atmosphere (N₂/Ar), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., thiophen-2-yl vs. thiophen-3-yl) .
- Mass spectrometry (HRMS) : Validation of molecular weight (e.g., [M+H]⁺ at m/z 476.2) .
- X-ray crystallography : Resolves π-π stacking and hydrogen-bonding patterns in solid-state structures .
Advanced Research Questions
Q. How can mechanistic pathways of biological activity be investigated?
- Target identification : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs. Validate via competitive binding assays (e.g., fluorescence polarization) .
- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cell lines (e.g., A549) to identify dysregulated pathways (e.g., autophagy or apoptosis) .
- Metabolite tracking : Radiolabeled compound (³H/¹⁴C) to study metabolic stability in liver microsomes .
Q. What strategies enhance structure-activity relationships (SAR) for this scaffold?
- Substituent variation : Replace the 2-ethoxyphenyl group with halogenated or methoxy analogs to modulate lipophilicity (logP) and target affinity .
- Bioisosteric replacement : Substitute the oxazole ring with thiazole or imidazole to improve solubility or reduce toxicity .
- In silico modeling : CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with activity .
Q. How should contradictory biological activity data be resolved?
- Dose-response standardization : Re-evaluate IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2) using uniform assay conditions (MTT/XTT) .
- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .
- Solvent controls : Verify that DMSO concentrations (<0.1%) do not artifactually modulate activity .
Q. What methodologies assess stability and reactivity under experimental conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV) conditions. Monitor degradation via HPLC .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- pH-dependent solubility : Shake-flask method in buffers (pH 1.2–7.4) to guide formulation for in vivo studies .
Q. How can computational models validate experimental data for this compound?
- Molecular dynamics (MD) simulations : Simulate binding to ATP pockets (e.g., EGFR kinase) over 100 ns trajectories to complement crystallography .
- QSAR validation : Compare predicted vs. experimental logD values using software like Schrödinger QikProp .
- ADMET prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
